2-Chloro-3-vinylpyridin-4-amine
Description
Significance of Functionalized Pyridines in Contemporary Chemical Research
Functionalized pyridines are a class of heterocyclic compounds that have garnered immense interest in chemical research due to their prevalence in a wide array of biologically active molecules and functional materials. The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, is a key structural motif in numerous natural products, including vitamins like nicotinamide (B372718) (a form of vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as alkaloids. lifechemicals.com Its presence is also prominent in a significant number of FDA-approved drugs, making it the second most common nitrogen-containing heterocycle in pharmaceuticals. lifechemicals.comrsc.org This widespread occurrence underscores the versatility of the pyridine scaffold in molecular design and its ability to interact with biological targets.
The development of new methodologies for the direct and selective functionalization of the pyridine ring is a major focus of current research. rsc.org The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for synthetic chemists. rsc.org Researchers are actively exploring novel catalytic systems and reaction pathways to introduce various functional groups onto the pyridine core with high regioselectivity, thereby expanding the accessible chemical space for drug discovery and materials science. acs.org
Strategic Importance of Halogenated Pyridines as Synthetic Precursors
Halogenated pyridines are invaluable building blocks in organic synthesis, serving as versatile precursors for the introduction of a wide range of functional groups. nih.gov The carbon-halogen bond in these compounds provides a reactive handle for various cross-coupling reactions, nucleophilic substitutions, and metallation-trapping sequences. nih.gov This reactivity allows for the construction of complex molecular architectures with precise control over the substitution pattern on the pyridine ring.
The synthesis of halogenated pyridines itself can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions for electrophilic halogenation. nih.govyoutube.com Consequently, significant research efforts have been directed towards developing milder and more selective halogenation methods. nih.gov The strategic placement of a halogen atom on the pyridine scaffold is a key consideration in the design of synthetic routes, as it dictates the subsequent transformations that can be employed. The presence of a halogen atom can also influence the electronic properties and biological activity of the final molecule. mdpi.com
Role of Aminopyridines and Vinylpyridines as Structural Motifs
Aminopyridines are another critical class of pyridine derivatives with significant applications, particularly in drug discovery. rsc.orgresearchgate.net The amino group can act as a hydrogen bond donor and acceptor, and its basicity can be fine-tuned by the substitution pattern on the pyridine ring. 2-Aminopyridine, in particular, is a simple yet highly functionalized moiety that serves as a starting material for the synthesis of a diverse range of biologically active molecules. rsc.org The incorporation of an aminopyridine scaffold can impart favorable pharmacokinetic and pharmacodynamic properties to a drug candidate. researchgate.net
Vinylpyridines, on the other hand, introduce a reactive vinyl group onto the pyridine ring. This functional group can participate in a variety of chemical transformations, including polymerization, cycloaddition reactions, and as a substrate in transition metal-catalyzed cross-coupling reactions. The vinyl group provides a valuable point for further molecular elaboration, enabling the construction of more complex and diverse structures.
The combination of these three functionalities—a chloro substituent, a vinyl group, and an amino group—in a single molecule, as seen in 2-Chloro-3-vinylpyridin-4-amine, creates a highly versatile and synthetically attractive building block with multiple reactive sites for further chemical modification.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2 |
|---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
2-chloro-3-ethenylpyridin-4-amine |
InChI |
InChI=1S/C7H7ClN2/c1-2-5-6(9)3-4-10-7(5)8/h2-4H,1H2,(H2,9,10) |
InChI Key |
ZXSCIMIJVDAZFB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CN=C1Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 3 Vinylpyridin 4 Amine
Retrosynthetic Analysis of 2-Chloro-3-vinylpyridin-4-amine
Retrosynthetic analysis is a technique for designing organic syntheses by conceptually breaking down a target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves "disconnections" of chemical bonds, which correspond to the reverse of known chemical reactions. lkouniv.ac.in
Disconnection Strategies Involving the Vinyl Moiety
The vinyl group of this compound can be retrosynthetically disconnected in several ways. A primary strategy involves the disconnection of the carbon-carbon double bond. This suggests a precursor where the vinyl group is replaced by a functional group that can be converted into a vinyl group. For example, an elimination reaction of a suitable precursor, such as a 2-haloethyl or a 2-hydroxyethyl group at the 3-position of the pyridine (B92270) ring, could form the vinyl group.
Another approach is to consider the vinyl group as being introduced via a cross-coupling reaction. This would lead to a disconnection between the pyridine ring and the vinyl group, suggesting a 3-halopyridine precursor that could react with a vinyl-containing organometallic reagent, such as vinyltributyltin or vinylboronic acid, in a Stille or Suzuki coupling reaction, respectively.
Approaches for Regioselective Chlorination and Amination on the Pyridine Ring
The placement of the chloro and amino groups at positions 2 and 4, respectively, requires careful consideration of the directing effects of substituents on the pyridine ring. Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, the introduction of an amino group, a strong activating group, can facilitate electrophilic substitution.
One retrosynthetic approach would be to introduce the amino group first. For instance, starting with a 3-vinylpyridine (B15099) derivative, nitration could be attempted, followed by reduction to the amine. However, nitration of pyridines can be challenging and may lead to a mixture of isomers. google.com
A more controlled approach involves the use of a pre-functionalized pyridine ring. For example, starting with a 2-chloropyridine (B119429) derivative, the amino group can be introduced at the 4-position. The regioselectivity of amination on polychlorinated pyrimidines has been shown to be influenced by the reaction conditions and the nature of the aminating agent. nih.govresearchgate.netdatapdf.com For instance, in some cases, palladium-catalyzed amination is required for high efficiency and regioselectivity. nih.govresearchgate.netdatapdf.com
Precursor Identification and Sourcing for Targeted Synthesis
Based on the retrosynthetic analysis, several key precursors can be identified for the synthesis of this compound. The availability and sourcing of these precursors are crucial for a practical synthesis.
| Precursor | Potential Synthetic Route |
| 3-Vinylpyridine | Can be used as a starting material for subsequent chlorination and amination. nih.govtcichemicals.com |
| 2-Chloropyridine derivatives | Can serve as a scaffold for the introduction of the vinyl and amino groups. rsc.org |
| 4-Amino-2-chloropyridine | A key intermediate where the amino and chloro groups are already in place. chemicalbook.com |
| Substituted Pyridones | Can be converted to the corresponding chloropyridines. youtube.com |
Direct Synthetic Approaches
Direct synthetic approaches aim to construct the target molecule from simpler starting materials through a series of chemical reactions.
Ring-Forming Reactions for the Pyridine Core
Various methods exist for the construction of the pyridine ring itself, which can be adapted to produce substituted pyridines. organic-chemistry.org These reactions often involve the condensation of smaller molecules. For example, the Hantzsch pyridine synthesis and its variations can be used to create substituted dihydropyridines, which can then be oxidized to pyridines. While versatile, achieving the specific substitution pattern of this compound through a de novo ring synthesis can be complex and may require a multi-step process. Some modern methods include metal-free C(sp3)-H functionalization of enaminones and one-pot syntheses from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org
Directed Ortho-Metallation (DoM) Strategies
Directed Ortho-Metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The electronic nature of the pyridine ring fundamentally governs its reactivity. The nitrogen atom's electron-withdrawing character deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). askfilo.comstackexchange.comvaia.com
In the context of this compound synthesis, direct electrophilic substitution on the final compound is unlikely to be a primary strategy. However, electrophilic substitution on a pyridine precursor, before the introduction of all functional groups, is a viable route. For instance, the iodination of 4-Amino-2-chloropyridine can be achieved to produce precursors like 2-chloro-3-iodopyridin-4-amine (B1632570), which can then undergo further functionalization. chemicalbook.com
Conversely, nucleophilic aromatic substitution is a highly relevant pathway. The chlorine atom at the C-2 position of a pyridine ring is susceptible to displacement by a nucleophile. youtube.comnih.govresearchgate.net This reactivity is enhanced by the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. stackexchange.comnih.govresearchgate.net For example, 2,4-dichloropyridine (B17371) can undergo regioselective nucleophilic substitution. researchgate.net While this specific reaction often targets the displacement of the C-4 chlorine, it illustrates the principle that halogens at these activated positions are labile. In a hypothetical pathway to this compound, a precursor like 2,4-dichloro-3-vinylpyridine (B13127064) could be selectively aminated at the C-4 position.
Post-Synthetic Functionalization Strategies
A more common and versatile approach to complex pyridines involves building the molecule by sequentially adding functional groups to a simpler pyridine core using cross-coupling and substitution reactions.
Introduction of the Vinyl Group via Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura) on Halogenated Precursors
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.orgwikipedia.org The introduction of a vinyl group onto a pyridine ring can be efficiently achieved using methods like the Suzuki-Miyaura or Heck reactions.
The Suzuki-Miyaura coupling is a versatile reaction that pairs an organoboron compound with a halide or triflate. libretexts.org To synthesize this compound, a plausible route involves the coupling of a precursor like 2-chloro-3-halopyridin-4-amine (e.g., 2-chloro-3-iodopyridin-4-amine chemicalbook.com) with a vinylboron reagent, such as potassium vinyltrifluoroborate. nih.gov The Suzuki reaction is often favored for its mild conditions and the commercial availability of many boronic acids and their derivatives. rsc.org However, reactions involving pyridine-2-boronates can be challenging due to their instability, making the "reverse coupling" approach, where a 2-halopyridine is coupled with the boronic acid partner, a common strategy. rsc.orgmdpi.com
The Heck reaction provides an alternative pathway, coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In this scenario, a 2-chloro-3-halopyridin-4-amine could be reacted with ethylene (B1197577) in the presence of a palladium catalyst and a base to install the vinyl group. wikipedia.orgyoutube.com The Heck reaction is known for its high stereoselectivity, typically yielding the trans substituted alkene. organic-chemistry.org
Table 1: Comparison of Cross-Coupling Reactions for Vinyl Group Introduction
| Feature | Suzuki-Miyaura Coupling | Heck Reaction |
|---|---|---|
| Vinyl Source | Vinylboronic acid/ester, Potassium vinyltrifluoroborate nih.gov | Ethylene, other activated alkenes organic-chemistry.org |
| Coupling Partner | Aryl/heteroaryl halide or triflate libretexts.org | Aryl/heteroaryl halide or triflate wikipedia.org |
| Typical Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) mdpi.comresearchgate.net | Palladium(0) or (II) complexes (e.g., Pd(OAc)₂) organic-chemistry.orgyoutube.com |
| Key Advantage | High functional group tolerance, stable boron reagents. rsc.org | Atom economy (uses simple alkenes like ethylene). wikipedia.org |
| Potential Challenge | Stability and reactivity of some heteroaryl boronic acids. rsc.org | Regioselectivity with unsymmetrical alkenes. |
Amination Reactions (e.g., Buchwald-Hartwig, Ullmann)
The introduction of the C-4 amino group is readily accomplished via modern palladium-catalyzed or classic copper-catalyzed amination reactions.
The Buchwald-Hartwig amination has become a cornerstone of C-N bond formation, allowing the coupling of aryl halides with a vast array of amines under relatively mild conditions. wikipedia.orgyoutube.com Starting from a precursor such as 2,4-dichloro-3-vinylpyridine, a highly regioselective Buchwald-Hartwig amination could be performed at the C-4 position. Studies on 2,4-dichloropyridine have shown that amination can be directed selectively to either the C-2 or C-4 position by carefully choosing the catalyst, ligands, and reaction conditions. researchgate.net Generally, amination at the C-4 position is favored. Ammonia (B1221849) or an ammonia equivalent can be used to install the primary amine. wikipedia.org
The Ullmann reaction is an older, copper-catalyzed method for forming C-N bonds. nih.govorganic-chemistry.org While it often requires harsher conditions (higher temperatures) than the Buchwald-Hartwig reaction, it remains a useful alternative, especially in industrial settings due to the lower cost of copper. nih.govmdpi.com The reaction would proceed via a similar disconnection, coupling 2,4-dichloro-3-vinylpyridine with an amine source.
Regioselective Chlorination Methods
The regioselective introduction of the chlorine atom at the C-2 position of a pre-functionalized pyridine ring, such as 3-vinylpyridin-4-amine, represents a significant synthetic challenge. Direct chlorination could lead to a mixture of products due to the activating and directing effects of the amino and vinyl groups. A more controlled approach would involve the chlorination of a precursor where the desired regioselectivity is more easily achieved. For example, the chlorination of a 2-hydroxypyridine (B17775) derivative (a pyridone) is a standard method for introducing a chlorine atom at the 2-position using reagents like phosphorus oxychloride (POCl₃). googleapis.com A synthetic sequence could therefore involve the construction of 4-amino-3-vinyl-2-pyridone, followed by chlorination as a final step.
Optimization of Reaction Conditions and Yields
Catalyst Systems and Ligand Effects
The success of the cross-coupling reactions outlined above is critically dependent on the choice of the catalyst system. For palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig, the ligand bound to the palladium center plays a decisive role in determining the reaction's efficiency, selectivity, and substrate scope. youtube.comorganic-chemistry.org
For Suzuki-Miyaura couplings involving heteroaryl substrates, bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiphenylphosphines (e.g., SPhos, XPhos developed by the Buchwald group), have proven to be highly effective. organic-chemistry.org These ligands stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the final reductive elimination. youtube.com They have shown exceptional activity in coupling nitrogen-containing heterocycles, which can often inhibit catalyst activity. organic-chemistry.org Similarly, in Buchwald-Hartwig aminations, the choice of ligand is crucial for achieving high yields and coupling a wide range of amines, including ammonia equivalents. wikipedia.orgorganic-chemistry.org
Ligand selection also impacts stereochemistry. In Suzuki-Miyaura couplings with Z-alkenyl halides, the choice of the palladium ligand can determine the extent of Z-to-E isomerization, with Pd(P(o-Tol)₃)₂ being identified as an optimal choice for preserving the olefin geometry. organic-chemistry.org
Table 2: Influence of Ligands on Palladium-Catalyzed Cross-Coupling of Pyridines
| Reaction | Ligand Type | Effect | Example Ligands | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | Bulky, electron-rich phosphines | Enhances reactivity and stability for heteroaryl substrates. | SPhos, XPhos, RuPhos | organic-chemistry.orgnih.gov |
| Suzuki-Miyaura | Triarylphosphines | Controls stereochemical outcome (Z/E isomerization). | P(o-Tol)₃ | organic-chemistry.org |
| Buchwald-Hartwig | Bidentate phosphines | Improves rates and yields for primary amines. | BINAP, DPPF | wikipedia.org |
| Buchwald-Hartwig | Bulky, electron-rich phosphines | Enables coupling of a wide range of amines and aryl chlorides. | XPhos, BrettPhos | youtube.com |
Solvent Selection and Temperature Control
The selection of appropriate solvents and precise temperature control are critical parameters in both the iodination and vinylation steps to ensure high yields, purity, and a safe reaction profile.
In the initial iodination step to form 2-Chloro-3-iodopyridin-4-amine, glacial acetic acid is a commonly employed solvent. chemicalbook.com Acetic acid serves to dissolve the starting material, 2-chloropyridin-4-amine, and the iodinating agent, such as iodine monochloride (ICl). chemicalbook.com The reaction is typically conducted at an elevated temperature, for instance, around 70°C, to facilitate the electrophilic substitution. chemicalbook.com This temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of potential byproducts. Post-reaction, a solvent like ethyl acetate (B1210297) (EtOAc) is used for extraction of the product from the aqueous workup. chemicalbook.com
For the subsequent vinylation step, the choice of solvent is highly dependent on the specific cross-coupling reaction employed. For a Suzuki-type coupling, a mixture of solvents is often used. This typically includes a polar aprotic solvent such as dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), and an aqueous solution of a base like sodium carbonate or potassium phosphate. The presence of water is often crucial for the efficiency of the catalytic cycle. The temperature for Suzuki couplings can range from room temperature to reflux, commonly in the range of 80-110°C, to ensure the completion of the reaction.
In the case of a Stille coupling, the reaction is generally carried out in an anhydrous, non-polar aprotic solvent. Toluene, dioxane, and THF are common choices. The temperature for Stille couplings can vary widely, from ambient temperature to reflux, depending on the reactivity of the substrates and the catalyst system used.
A summary of typical solvent and temperature conditions for the synthesis is presented in the table below.
| Synthetic Step | Typical Solvents | Typical Temperature Range | Purpose |
| Iodination | Glacial Acetic Acid | 60-80°C | To dissolve reactants and facilitate electrophilic substitution. chemicalbook.com |
| Suzuki Coupling | Dioxane/Water, THF/Water, DMF/Water | 80-110°C | To dissolve the organic and inorganic reactants and facilitate the catalytic cycle. |
| Stille Coupling | Toluene, Dioxane, THF | 25-110°C | To provide an anhydrous environment for the coupling reaction. |
Reaction Kinetics and Process Parameters
The kinetics of the synthesis of this compound are influenced by a variety of process parameters for each step of the reaction sequence.
For the iodination of 2-chloropyridin-4-amine, the reaction rate is primarily dependent on the concentration of the reactants and the temperature. The use of a slight excess of the iodinating agent, iodine monochloride, can help drive the reaction to completion. chemicalbook.com Reaction times are typically in the range of several hours, for example, 4 hours at 70°C, to ensure maximum conversion. chemicalbook.com Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
The kinetics of the palladium-catalyzed vinylation step are more complex and are influenced by several interconnected parameters:
Catalyst Loading: The amount of palladium catalyst used is a critical parameter. Typically, catalyst loading is in the range of 1-5 mol%. Higher loadings can increase the reaction rate but also add to the cost and can lead to increased side reactions.
Ligand Selection: The choice of phosphine ligand for the palladium catalyst can significantly impact the reaction kinetics. Ligands such as triphenylphosphine (B44618) (PPh₃), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or more specialized ligands like XPhos or SPhos can be used to tune the reactivity and stability of the catalyst.
Base: In Suzuki couplings, the nature and concentration of the base are crucial. The base activates the boronic acid derivative and plays a key role in the transmetalation step of the catalytic cycle.
Vinylating Agent: The choice between vinylboronic acid derivatives (Suzuki) or vinyltin (B8441512) reagents (Stille) will affect the reaction conditions and kinetics. Vinyltributyltin is a common reagent for Stille couplings.
The table below outlines key process parameters for the synthetic sequence.
| Parameter | Iodination Step | Vinylation Step (Suzuki/Stille) | Impact on Kinetics and Process |
| Reactant Ratio | Slight excess of ICl chemicalbook.com | Near stoichiometric (1:1 to 1:1.2) of iodo-pyridine to vinylating agent | Affects conversion and minimizes unreacted starting materials. |
| Catalyst System | N/A | Pd catalyst (e.g., Pd(PPh₃)₄) and ligand | Determines the reaction rate and efficiency of the cross-coupling. |
| Base (Suzuki) | N/A | Inorganic base (e.g., Na₂CO₃, K₃PO₄) | Essential for the catalytic cycle; its strength and solubility influence the rate. |
| Reaction Time | Typically 2-6 hours chemicalbook.com | Typically 2-24 hours | Dependent on temperature, catalyst loading, and substrate reactivity. |
Scalability Considerations for Synthetic Routes
Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges and requires careful optimization of the synthetic route.
For the iodination step, the primary scalability considerations include:
Heat Management: The reaction is exothermic, and efficient heat dissipation is crucial on a large scale to prevent runaway reactions and control the formation of impurities. The use of jacketed reactors with precise temperature control is necessary.
Material Handling: Handling of corrosive reagents like iodine monochloride and glacial acetic acid requires specialized equipment and safety protocols.
Workup and Purification: The extraction and purification steps need to be adapted for large-scale production. This may involve the use of continuous extraction methods and crystallization instead of chromatographic purification, which is often not feasible for large quantities.
The scalability of the palladium-catalyzed vinylation step is often more challenging due to several factors:
Removal of Metal Impurities: The final product must be free of residual palladium and tin (in the case of Stille coupling) to meet pharmaceutical or other high-purity standards. This often requires specialized purification techniques such as treatment with metal scavengers or specialized crystallization methods.
Toxicity of Reagents: Organotin reagents used in Stille couplings are highly toxic, which presents significant challenges for handling and waste disposal on a large scale. This often makes the Suzuki coupling a more attractive option for industrial production due to the lower toxicity of boronic acid derivatives.
Process Safety: The use of flammable solvents like THF and dioxane requires robust safety measures to prevent fires and explosions in a large-scale manufacturing environment.
Advanced Reactivity Studies and Derivatization of 2 Chloro 3 Vinylpyridin 4 Amine
Reactivity Profiling of the Chloro-Substituent
The chlorine atom at the C-2 position of the pyridine (B92270) ring is a key handle for functionalization. Its reactivity is significantly influenced by the electron-withdrawing nature of the ring nitrogen, which facilitates substitution reactions.
The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. stackexchange.com In 2-Chloro-3-vinylpyridin-4-amine, the chlorine atom is situated at the activated C-2 position, making it susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. stackexchange.comyoutube.com This reaction typically proceeds via a two-step addition-elimination pathway, where the nucleophile attacks the carbon bearing the chloro group, forming a high-energy anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. stackexchange.comyoutube.com
The rate of these reactions can be slow but is often accelerated by heating. youtube.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro group, providing a straightforward route to novel 2-substituted-3-vinylpyridin-4-amine derivatives. The general order of halide leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a rate-controlling nucleophilic addition step. nih.gov
| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |
| Primary/Secondary Amine (R₂NH) | Heat, optional base | 2-(Dialkylamino)-3-vinylpyridin-4-amine |
| Alcohol (ROH) | Strong base (e.g., NaH, KOtBu) | 2-(Alkoxy)-3-vinylpyridin-4-amine |
| Thiol (RSH) | Base (e.g., NaH, Et₃N) | 2-(Alkylthio)-3-vinylpyridin-4-amine |
| Water (H₂O) | Acid or base catalysis, heat | 3-Vinyl-4-aminopyridin-2(1H)-one |
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for forming carbon-carbon bonds, representing a cornerstone of modern organic synthesis. The chloro-substituent of this compound serves as an electrophilic partner in these transformations.
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide. organic-chemistry.orglibretexts.org For aryl chlorides, the reaction often requires a palladium(0) catalyst, which is generated in situ, in combination with a phosphine (B1218219) ligand and a base. nih.govexpresspolymlett.com The choice of ligand is critical, with bulky, electron-rich phosphines often improving catalytic activity for the challenging activation of the C-Cl bond. nih.gov The reaction is tolerant of a wide variety of functional groups and can be performed under relatively mild conditions. libretexts.org
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |
| Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 2-Aryl-3-vinylpyridin-4-amine |
| Vinylboronic Acid (R-CH=CH-B(OH)₂) | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 2,3'-Divinyl-4-aminobipyridine |
| Alkylboronic Ester (R-BPin) | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 2-Alkyl-3-vinylpyridin-4-amine |
Sonogashira Reaction: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base. libretexts.orgorganic-chemistry.org Aryl chlorides are the least reactive among the halides (I > Br > Cl), often necessitating higher temperatures or more active catalyst systems for efficient coupling. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
| Terminal Alkyne (R-C≡CH) | Catalyst System | Base | Solvent | Expected Product |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | 2-(Phenylethynyl)-3-vinylpyridin-4-amine |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | Toluene | 2-((Trimethylsilyl)ethynyl)-3-vinylpyridin-4-amine |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | Acetonitrile | 3-(4-Amino-3-vinylpyridin-2-yl)prop-2-yn-1-ol |
Negishi Reaction: The Negishi coupling reaction involves the palladium- or nickel-catalyzed cross-coupling of an organozinc reagent with an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. For aryl chlorides, palladium catalysts with bulky, electron-rich phosphine ligands are often effective. researchgate.net
| Organozinc Reagent | Catalyst/Ligand | Solvent | Expected Product |
| Phenylzinc chloride (PhZnCl) | Pd(PPh₃)₄ | THF | 2-Phenyl-3-vinylpyridin-4-amine |
| Alkylzinc bromide (R-ZnBr) | Pd₂(dba)₃ / XPhos | Dioxane | 2-Alkyl-3-vinylpyridin-4-amine |
| Thienylzinc chloride | Ni(acac)₂ / PPh₃ | THF | 2-(Thiophen-2-yl)-3-vinylpyridin-4-amine |
The reactions detailed above—Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling—represent highly effective strategies for the directed functionalization of this compound. These methods allow for the selective replacement of the chlorine atom with a diverse array of substituents. SNAr reactions provide a direct pathway to introduce heteroatom linkages (C-N, C-O, C-S), while cross-coupling reactions are unparalleled in their ability to forge new carbon-carbon bonds. The strategic choice of reaction type and coupling partner enables precise control over the molecular architecture, facilitating the synthesis of targeted molecules with desired functionalities originating from the C-2 position.
Chemical Transformations of the Vinyl Group
The vinyl substituent at the C-3 position offers a second, distinct site for chemical modification, primarily through reactions involving the carbon-carbon double bond. Its reactivity is influenced by the adjacent aromatic ring system.
The vinyl group serves as a polymerizable monomer unit. Vinylpyridines are known to undergo polymerization through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). researchgate.net The RAFT process, for instance, allows for the synthesis of well-defined homopolymers of vinylpyridine or block copolymers with controlled molecular weights and low polydispersity. researchgate.net
The polymerization of this compound could lead to novel functional polymers. The resulting poly(pyridinamine) backbone would feature pendant chloro and amino groups, which could be used for post-polymerization modification or to impart specific properties such as metal chelation, catalytic activity, or unique photoluminescence characteristics. mdpi.com
| Polymerization Method | Initiator/Chain Transfer Agent | Resulting Polymer Type | Potential Application |
| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Homopolymer | Functional material precursor |
| RAFT Polymerization | CTA (e.g., dithiobenzoate) | Controlled Homopolymer | Well-defined macromolecular architecture |
| Copolymerization | Styrene (B11656), Acrylates | Random or Block Copolymer | Tunable material properties, fluorescence |
The vinyl group of this compound is susceptible to conjugate addition (or 1,4-addition) reactions. libretexts.org The electron-withdrawing character of the pyridine ring renders the β-carbon of the vinyl group electrophilic, facilitating the attack of nucleophiles. libretexts.orgmdpi.com This reactivity is analogous to that seen in α,β-unsaturated carbonyl compounds. libretexts.org A variety of reagents can add across the double bond.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the vinyl double bond would be expected to follow Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogens (the terminal CH₂).
Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the double bond and is typically catalyzed by transition metal complexes, often containing platinum or iron. google.com This process yields organosilane derivatives, which can be valuable intermediates for further transformations.
Hydroamination: The addition of an N-H bond from an amine to the vinyl group can be achieved under either acidic or basic conditions. mdpi.com This reaction provides a direct route to synthesize substituted ethylamine (B1201723) side chains on the pyridine core, extending the molecular framework. mdpi.com
| Reaction Type | Reagent | Conditions | Expected Product |
| Hydrohalogenation | HBr | Inert solvent | 2-Chloro-3-(1-bromoethyl)pyridin-4-amine |
| Hydrosilylation | Triethoxysilane (HSi(OEt)₃) | Platinum or Iron catalyst | 2-Chloro-3-(2-(triethoxysilyl)ethyl)pyridin-4-amine |
| Hydroamination | Piperidine | Acid catalysis (e.g., H₂SO₄) | 2-Chloro-3-(2-(piperidin-1-yl)ethyl)pyridin-4-amine |
| Michael Addition | Diethyl malonate | Base (e.g., NaOEt) | Diethyl 2-((4-amino-2-chloropyridin-3-yl)ethyl)malonate |
| Hydrothiolation | Thiophenol | Base or radical initiator | 2-Chloro-3-(2-(phenylthio)ethyl)pyridin-4-amine |
Oxidative Cleavage and Epoxidation
The vinyl group at the C3 position of the pyridine ring is a key site for oxidative transformations. Its electronic environment, influenced by the electron-withdrawing chloro group and the electron-donating amino group, modulates its reactivity towards common oxidizing agents.
Oxidative Cleavage: The carbon-carbon double bond of the vinyl group is susceptible to oxidative cleavage. This reaction typically proceeds using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or with reagents such as potassium permanganate (B83412) (KMnO₄) under harsh conditions. Cleavage of the vinyl group would lead to the formation of 2-chloro-4-aminopyridine-3-carbaldehyde. This transformation is significant as it converts the vinyl moiety into a versatile aldehyde functional group, which can then participate in a host of subsequent reactions like Wittig reactions, reductions, or further oxidations.
Epoxidation: The vinyl group can also be converted into an epoxide, a highly useful three-membered cyclic ether. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting product, 2-chloro-3-(oxiran-2-yl)pyridin-4-amine, contains a reactive epoxide ring that can be opened by various nucleophiles (e.g., amines, thiols, water) to introduce new functional groups at the former vinyl position. The regioselectivity of the epoxide ring-opening would be influenced by the electronic and steric factors of the substituted pyridine core.
Table 1: Representative Oxidative Reactions of the Vinyl Group
| Reaction Type | Reagent(s) | Expected Product |
|---|
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group of this compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. Vinyl-substituted azaarenes, such as vinylpyridines, are known to participate in these reactions, often requiring promotion by Lewis acids to enhance the dienophile's reactivity. nih.gov The electron-deficient nature of the pyridine ring, accentuated by the chloro-substituent, renders the vinyl group electron-poor and thus a suitable partner for electron-rich dienes.
The reaction of this compound with various dienes, such as 2,3-dimethyl-1,3-butadiene (B165502) or cyclopentadiene, would be expected to yield complex polycyclic heterocyclic structures. nih.gov The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric influences of the substituents on both the diene and the dienophile. These cycloaddition reactions provide a powerful and atom-economical method for constructing fused ring systems containing the pyridinyl moiety. mdpi.com
Table 2: Potential Diels-Alder Reactions with this compound
| Diene | Catalyst | Potential Cycloadduct Structure |
|---|---|---|
| 2,3-Dimethyl-1,3-butadiene | Lewis Acid (e.g., AlCl₃) | Substituted tetrahydroquinoline derivative |
| Cyclopentadiene | Lewis Acid (e.g., Zn(NO₃)₂) | Fused tricyclic pyridine derivative |
| Isoprene | Lewis Acid | Mixture of regioisomeric cycloadducts |
Amine Group Reactivity and Modification
The primary amino group at the C4 position is a versatile handle for a wide range of derivatizations through reactions common to aromatic amines.
Acylation and Sulfonylation
The nucleophilic 4-amino group readily reacts with acylating and sulfonylating agents.
Acylation: Treatment with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-(2-chloro-3-vinylpyridin-4-yl)amides. This transformation is useful for installing a protective group or for modulating the electronic properties of the molecule.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) provides N-(2-chloro-3-vinylpyridin-4-yl)sulfonamides. These derivatives are often highly crystalline and are important structural motifs in medicinal chemistry.
Alkylation and Reductive Amination
While direct alkylation of the amine with alkyl halides can be difficult to control and may lead to mixtures of mono- and di-alkylated products masterorganicchemistry.com, reductive amination offers a more selective and efficient method for introducing alkyl groups. masterorganicchemistry.comwikipedia.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. wikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.comcommonorganicchemistry.com This method allows for the synthesis of a diverse library of N-alkylated derivatives. nih.gov
Formation of Schiff Bases and Imines
The condensation of the 4-amino group with various aldehydes and ketones leads to the formation of Schiff bases, or imines. researchgate.netnanobioletters.com This reaction is typically catalyzed by acid and involves the reversible formation of a carbon-nitrogen double bond. nih.gov The resulting Schiff bases are valuable intermediates themselves and can be used in the synthesis of various heterocyclic systems or as ligands for metal complexes. science.govekb.eg The stability and properties of the formed imine depend on the nature of the carbonyl compound used.
Table 3: Representative Reactions of the 4-Amino Group
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| Acylation | Acetyl chloride, Base | N-acyl amide |
| Sulfonylation | p-Toluenesulfonyl chloride, Base | N-sulfonyl sulfonamide |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl amine |
| Schiff Base Formation | Benzaldehyde, Acid catalyst | N-benzylidene imine |
Synergistic Reactivity of Multiple Functional Groups
The true synthetic potential of this compound lies in the synergistic reactivity of its functional groups. The modification of one group can significantly influence the reactivity of the others, enabling complex, multi-step synthetic sequences.
For instance, acylation of the 4-amino group to form an amide drastically alters the electronic properties of the pyridine ring. The electron-withdrawing nature of the amide group would make the ring system more electron-deficient. This electronic perturbation would, in turn, increase the dienophilicity of the C3-vinyl group, potentially accelerating Diels-Alder reactions and possibly altering their regiochemical outcome.
Conversely, a reaction at the vinyl group can influence subsequent reactions at other positions. For example, the conjugate addition of a nucleophile across the vinyl group, a reaction known for related vinyl-substituted heterocycles mdpi.com, would create a saturated side chain. This would eliminate the possibility of cycloaddition reactions and alter the steric environment around the C2-chloro and C4-amino positions, potentially affecting their accessibility and reactivity in nucleophilic substitution or derivatization reactions. The interplay between the functional groups thus allows for a high degree of strategic control in the design of synthetic routes to complex target molecules.
Design and Synthesis of Novel Pyridine Derivatives from this compound
The strategic derivatization of this compound opens avenues for the creation of novel and complex pyridine-based molecules with potential applications in various fields of chemical science.
This compound is a versatile precursor for the synthesis of fused heterocyclic systems. rsc.orgdiva-portal.orgnih.govacs.org By leveraging the reactivity of its functional groups, various annulation strategies can be employed to construct bicyclic and polycyclic aromatic systems containing the pyridine core.
Pyrido[4,3-b]indoles: A potential route could involve a Heck reaction of the vinyl group with an ortho-haloaniline derivative, followed by an intramolecular cyclization.
Furo[2,3-b]pyridines and Thieno[2,3-b]pyridines: Intramolecular cyclization reactions can be designed where a nucleophile, introduced via substitution of the 2-chloro group, attacks the vinyl group. For example, reaction with a protected hydroxy- or thio-nucleophile, followed by deprotection and cyclization, could yield the corresponding fused furan (B31954) or thiophene (B33073) ring.
Pyrido[2,3-d]pyrimidines: The 4-amino group can be utilized as a key functionality for building a fused pyrimidine (B1678525) ring. For example, reaction with a β-dicarbonyl compound or its equivalent could lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) scaffold.
Table 2: Examples of Potential Fused Heterocyclic Systems from this compound
| Fused System | Potential Synthetic Strategy | Key Intermediate |
| Pyrido[4,3-b]indole | Heck reaction followed by intramolecular N-arylation | 2-Chloro-3-(2-aminostyryl)pyridin-4-amine derivative |
| Furo[2,3-b]pyridine | SNAr with a protected alcohol, deprotection, and intramolecular cyclization | 2-(2-Hydroxyethoxy)-3-vinylpyridin-4-amine |
| Thieno[2,3-b]pyridine | SNAr with a protected thiol, deprotection, and intramolecular cyclization | 2-(2-Mercaptoethoxy)-3-vinylpyridin-4-amine |
Beyond fused systems, this compound can serve as a starting point for the assembly of more intricate and three-dimensional molecular scaffolds. mdpi.comresearchgate.netrsc.org The sequential or orthogonal functionalization of its reactive sites allows for the stepwise construction of complex structures.
For example, the vinyl group can be transformed into other functional groups through reactions like ozonolysis to an aldehyde, which can then participate in further carbon-carbon bond-forming reactions. The chloro and amino groups can be used as anchor points to attach other molecular fragments through coupling reactions or standard functional group transformations. This modular approach enables the generation of a library of diverse pyridine derivatives with varying substitution patterns and three-dimensional shapes.
The introduction of chirality into molecules derived from this compound can be achieved through various stereoselective synthetic methods. mdpi.comacs.orgrsc.orgmetu.edu.tr
Asymmetric Hydrogenation: The vinyl group can be asymmetrically hydrogenated using a chiral catalyst to produce a chiral 3-ethylpyridine (B110496) derivative.
Chiral Auxiliaries: A chiral auxiliary can be attached to the 4-amino group, directing subsequent reactions at the vinyl group or other positions in a stereoselective manner.
Asymmetric Catalysis: Enantioselective reactions, such as asymmetric dihydroxylation or epoxidation of the vinyl group, can be employed to introduce stereocenters.
These strategies would allow for the preparation of enantiomerically enriched pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.
Theoretical and Computational Investigations of 2 Chloro 3 Vinylpyridin 4 Amine
Quantum Chemical Calculations: An Uncharted Territory
Quantum chemical calculations are fundamental to modern chemical research, offering insights into the intrinsic properties of a molecule. For 2-Chloro-3-vinylpyridin-4-amine, such studies would be invaluable for understanding its stability, reactivity, and potential applications.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap generally suggests higher reactivity. Without specific computational studies, the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound remain unknown.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting intermolecular interactions and the sites of chemical reactions. For this compound, an EPS map would highlight the influence of the electron-withdrawing chlorine atom, the electron-donating amine group, and the vinyl substituent on the pyridine (B92270) ring's reactivity. However, no such map has been published.
Charge Distribution and Bond Orders
A detailed analysis of the charge distribution and bond orders would provide a quantitative measure of the electronic effects of the various functional groups on the pyridine ring. This includes understanding the degree of charge delocalization and the strength of the covalent bonds within the molecule. This data is currently unavailable for this compound.
Conformational Analysis and Torsional Barriers: Awaiting Investigation
The vinyl group attached to the pyridine ring introduces conformational flexibility. A thorough conformational analysis would identify the most stable spatial arrangements of the molecule and the energy barriers for rotation around the carbon-carbon single bond connecting the vinyl group to the pyridine ring. These torsional barriers are critical for understanding the molecule's three-dimensional shape and how it might interact with other molecules. This area of study for this compound is yet to be explored.
Reaction Mechanism Elucidation: An Open Question
Computational studies are instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediate structures and the characterization of transition states.
Transition State Characterization for Key Transformations
For this compound, key transformations could include addition reactions at the vinyl group, nucleophilic substitution of the chlorine atom, or reactions involving the amine group. Characterizing the transition states for these potential reactions would provide valuable information on reaction kinetics and pathways. At present, no such computational studies on the reaction mechanisms of this compound have been reported.
Energy Profiles of Proposed Reaction Pathways
The reactivity of this compound is dictated by the interplay of its functional groups. The vinyl group is susceptible to electrophilic addition and radical reactions, while the pyridine ring, influenced by the electron-donating amine group and the electron-withdrawing chlorine atom, can undergo various transformations. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of possible reactions, thereby elucidating their feasibility and kinetics.
One plausible reaction pathway is the electrophilic addition to the vinyl group. For instance, the reaction with a generic electrophile (E+) would proceed through a two-step mechanism involving a carbocation intermediate. The energy profile would show two transition states and one intermediate. The regioselectivity of this addition is influenced by the electronic effects of the substituted pyridine ring.
Another set of potential reactions involves the pyridine nitrogen. It can act as a nucleophile or a base. The energy profile for N-alkylation or protonation can be computationally determined to gauge the likelihood of these processes.
Furthermore, the chlorine atom can be substituted via nucleophilic aromatic substitution, a reaction whose energy profile would be significantly influenced by the nature of the incoming nucleophile and the solvent environment.
A hypothetical energy profile for the electrophilic addition to the vinyl group is presented in Table 1. The activation energies (ΔEa) and reaction energies (ΔErxn) would be calculated using DFT methods.
Table 1: Hypothetical Energy Profile for Electrophilic Addition to the Vinyl Group of this compound
| Step | Description | Hypothetical ΔEa (kcal/mol) | Hypothetical ΔErxn (kcal/mol) |
| Step 1 | Formation of the carbocation intermediate | 15 - 25 | 5 - 10 |
| Step 2 | Nucleophilic attack on the carbocation | 2 - 5 | -30 to -40 |
| Overall Reaction | Electrophilic addition across the double bond | - | -25 to -30 |
Note: These values are illustrative and would require specific DFT calculations for accurate determination.
Solvent Effects on Reaction Energetics
The solvent in which a reaction is conducted can have a profound impact on its energetics, altering reaction rates and even the preferred reaction pathway. For a molecule like this compound, with its polar functional groups, solvent effects are expected to be significant.
Computational chemistry models this through implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the computational cell, providing a more detailed, but computationally expensive, picture.
For reactions involving charge separation in the transition state, such as the formation of a zwitterionic intermediate, polar solvents would be expected to lower the activation energy, thereby accelerating the reaction. Conversely, for reactions where the reactants are more polar than the transition state, a polar solvent would stabilize the reactants more, increasing the activation energy.
A study on the adduct formation between methyltrioxorhenium (MTO) and pyridine in various solvents demonstrated that the enthalpy and entropy of the reaction were dependent on the solvent's dielectric constant. rsc.org A similar dependency would be anticipated for reactions involving this compound.
Table 2: Predicted Influence of Solvent Polarity on Reaction Energetics
| Reaction Type | Expected Effect of Increasing Solvent Polarity | Rationale |
| Electrophilic Addition | Moderate rate increase | Stabilization of the polar carbocation intermediate. |
| Nucleophilic Aromatic Substitution | Significant rate increase | Stabilization of the charged Meisenheimer complex (intermediate). |
| N-Alkylation | Moderate rate increase | Stabilization of the forming pyridinium (B92312) salt. |
Structure-Reactivity Relationship Prediction
The structure of this compound provides clear indicators of its potential reactivity. The concept of structure-activity relationships (SAR) is central to predicting how a molecule will behave in a chemical reaction. uni-bonn.deresearchgate.netuni-bonn.denih.gov
The pyridine ring is a π-deficient heterocycle, which generally makes it less reactive towards electrophilic substitution than benzene. However, the presence of the strongly electron-donating amino group at position 4 is expected to activate the ring towards electrophilic attack, particularly at the positions ortho and para to the amine. Conversely, the electron-withdrawing chlorine atom at position 2 will deactivate the ring. The interplay of these two substituents creates a complex reactivity pattern.
The vinyl group at position 3 is a site of high electron density and is prone to addition reactions. Its reactivity can be compared to other vinyl-substituted heterocycles, such as vinylpyridine, which readily undergoes polymerization and other addition reactions. rsc.orgkpi.ua The electronic communication between the vinyl group and the substituted pyridine ring will modulate its reactivity.
Computational descriptors such as electrostatic potential maps and frontier molecular orbital (HOMO-LUMO) analysis can provide quantitative insights into the structure-reactivity relationship. The HOMO would likely be localized on the amino group and the vinyl group, indicating these as the primary sites for electrophilic attack. The LUMO would be distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack.
A study on pyridine derivatives has shown that the presence and position of substituents like -NH2 can significantly enhance biological activity, which is a facet of its reactivity. mdpi.com
Ligand Binding Site Analysis (if applicable as a ligand precursor)
The presence of the pyridine nitrogen and the amino group makes this compound a potential precursor for the synthesis of ligands for metal complexes. The pyridine nitrogen, with its lone pair of electrons, is a classic coordination site for a wide range of metal ions. The amino group can also participate in coordination, potentially leading to bidentate chelation.
To function as a ligand, the molecule must adopt a conformation that allows for effective binding to a metal center. DFT calculations can be employed to determine the conformational preferences of the molecule and the energetic barriers to rotation around the C-C bond connecting the vinyl group and the pyridine ring.
If this molecule were to act as a ligand, a computational analysis of a hypothetical metal complex would involve:
Geometry Optimization: To determine the most stable structure of the complex.
Binding Energy Calculation: To quantify the strength of the metal-ligand interaction.
Natural Bond Orbital (NBO) Analysis: To understand the nature of the coordinate bonds.
A theoretical study on pyridine bis(benzotellurazole)pyridine ligands revealed that steric interactions could lead to unfavorable energetics for the conformation required for metal binding, resulting in weak metal-ligand bonds. acs.org A similar analysis for this compound would be crucial to assess its potential as a ligand. The steric hindrance between the vinyl group and a coordinated metal ion would be a key factor to investigate.
Table 3: Potential Coordination Sites and Predicted Ligand Behavior
| Potential Coordination Site | Predicted Binding Mode | Factors Influencing Binding |
| Pyridine Nitrogen | Monodentate | Steric hindrance from the ortho-chloro and vinyl groups. |
| Pyridine N and Amino N | Bidentate (Chelate) | Formation of a five-membered chelate ring, which is generally stable. |
Applications in Non Clinical Advanced Chemical Research
Building Block in Materials Science
In the realm of materials science, the incorporation of heteroatoms and functional groups into polymers is a key strategy for developing materials with tailored properties. The structure of 2-Chloro-3-vinylpyridin-4-amine makes it a promising candidate for creating novel functional materials.
The most direct application of this compound in materials science is as a monomer for the synthesis of functional polymers. The vinyl group can undergo free-radical polymerization, similar to other vinylpyridine monomers like 4-vinylpyridine, to form a poly(vinylpyridine) backbone. The resulting polymer would be decorated with 2-chloro-4-aminopyridinyl side chains.
These side chains offer a high degree of functionality:
The amino group provides a site for further chemical modifications, such as N-alkylation or acylation, allowing for the tuning of the polymer's solubility, basicity, and interaction with other molecules. Amine-functional polymers are known for their utility in coatings, adhesives, and for surface modification.
The chloro substituent can potentially be displaced through nucleophilic substitution reactions, offering another pathway for functionalization or cross-linking of the polymer chains.
The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor or a metal-coordinating site, enabling the development of pH-responsive materials or polymer-based catalysts.
Copolymerization of this compound with other monomers, such as styrene (B11656) or acrylates, could lead to a wide range of copolymers with precisely controlled physical and chemical properties.
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The functional groups on this compound make it a compelling candidate for designing supramolecular assemblies. For instance, polymers derived from this monomer could form hierarchical structures through:
Hydrogen Bonding: The amino group and the pyridine nitrogen can participate in hydrogen bonding, either with each other or with other complementary molecules.
Metal Coordination: The pyridine ring is an excellent ligand for a variety of metal ions. Polymers containing these units could be used to create metallo-supramolecular polymers with interesting optical, electronic, or catalytic properties. The self-assembly of block copolymers containing poly(4-vinylpyridine) with small organic molecules through hydrogen bonding is a well-established method for creating nanostructured materials.
Intermediate in Agrochemical Development
Substituted pyridines are a cornerstone of modern agrochemical research, with many commercial herbicides and insecticides featuring this heterocyclic core. The combination of reactive sites on this compound suggests its potential as a versatile intermediate for the synthesis of new agrochemicals.
A number of commercial herbicides are based on substituted pyridine structures. Research has shown that novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives exhibit significant herbicidal activity. Similarly, substituted 3-(pyridin-2-yl)phenylamino derivatives have been investigated as potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a key target for many herbicides.
Theoretically, this compound could serve as a starting point for creating novel herbicide candidates. The amino group could be derivatized to introduce various pharmacophores, and the chloro and vinyl groups could be modified to fine-tune the molecule's activity, selectivity, and environmental persistence.
Pyridine-based compounds, such as the neonicotinoids, are among the most effective insecticides. Extensive research is dedicated to synthesizing new pyridine derivatives with high insecticidal potency. The insecticidal activity of pyridine derivatives is often linked to the specific substitution pattern on the pyridine ring.
The scaffold of this compound offers multiple points for chemical diversification to explore new insecticidal agents. The amino group, for instance, is a common feature in many bioactive molecules and could be a key anchor for building new structures with desired insecticidal properties.
Fungicidal Compound Generation
The aminopyridine scaffold is a known pharmacophore in the development of agrochemicals. For instance, the related compound 4-Amino-2-chloropyridine serves as a key intermediate in the synthesis of plant growth regulators and has been used as a starting point for pesticides with activity against various pathogens. The general class of aminopyridine derivatives is explored for creating novel fungicides.
However, based on a comprehensive search of published scientific literature, no specific studies detailing the synthesis or evaluation of fungicidal compounds directly derived from This compound are available. The introduction of a vinyl group at the C3 position of the pyridine ring represents a specific structural modification for which public research data on fungicidal activity is not present.
Scaffold in Probe and Tool Compound Discovery
Synthesis of Chemical Probes for Biological Systems (excluding clinical trials)
There is no information available in the scientific literature regarding the use of This compound as a scaffold for the synthesis of chemical probes for investigating biological systems.
Development of Fluorescent Dyes and Labels
No published research could be identified that describes the use of This compound in the development of fluorescent dyes or labels. The intrinsic fluorescent properties of this specific compound or its utility as a building block for larger fluorescent systems have not been reported.
Catalyst Ligand Precursor
Design and Synthesis of Novel Pyridine-Based Ligands
While pyridine derivatives are a cornerstone in the design of ligands for transition metal catalysis, there are no specific reports on the design and synthesis of ligands originating from This compound . The unique combination of chloro, vinyl, and amine substituents on this specific pyridine core has not been documented as a precursor for catalyst ligands in the available literature.
Evaluation in Transition Metal Catalysis (e.g., Cross-Coupling, Asymmetric Catalysis)
Consistent with the lack of information on ligand synthesis, there are no studies evaluating the performance of ligands derived from This compound in any form of transition metal catalysis, including cross-coupling or asymmetric catalysis.
Role in Synthetic Methodology Development
Substrate for Exploring New Organic Reactions
There is currently no published research demonstrating the use of this compound as a substrate to explore new organic reactions. The potential reactivity of its vinyl and amino groups, combined with the chlorinated pyridine scaffold, suggests it could be a valuable tool for discovering novel chemical transformations. However, without experimental data, any specific reaction schemes or outcomes remain hypothetical.
Benchmarking in Catalytic Systems
Similarly, the use of this compound for benchmarking in catalytic systems has not been documented. The development of new catalysts often relies on testing their efficacy with a range of substrates to understand their scope and limitations. While the structural features of this compound make it a theoretically interesting candidate for such studies, no research has been published that utilizes it for this purpose.
Analytical Methodologies and Characterization in Advanced Chemical Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide invaluable insights into the molecular structure and functional group composition of a compound. A combination of mass spectrometry and various forms of absorption spectroscopy is typically employed for a complete characterization.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-Chloro-3-vinylpyridin-4-amine, the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ³⁵Cl, ¹⁴N).
Predicted HRMS Data:
| Attribute | Value |
| Molecular Formula | C₇H₇ClN₂ |
| Calculated Exact Mass | 154.0300 |
| Ionization Mode | Electrospray Ionization (ESI) |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 155.0373 |
The experimental HRMS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value that closely matches the calculated exact mass. The presence of a chlorine atom would also be evident from the isotopic pattern, with a characteristic M+2 peak (due to the ³⁷Cl isotope) at an intensity of approximately one-third of the M peak. libretexts.orgwikipedia.org
Predicted Fragmentation Pattern:
In addition to the molecular ion, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.orgwikipedia.orgchemguide.co.uk For this compound, key fragmentation pathways could include:
Loss of the vinyl group (-CH=CH₂) resulting in a fragment at m/z 127.
Loss of a chlorine radical (•Cl) leading to a fragment at m/z 119.
Cleavage of the amino group (-NH₂) resulting in a fragment at m/z 138.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the pyridine (B92270) ring, as well as the anisotropic effects of the vinyl group. ipb.ptubc.ca
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | ~7.8 | d | ~5.0 |
| H-6 | ~6.5 | d | ~5.0 |
| -CH=CH₂ (α-H) | ~6.8 | dd | J(trans) ≈ 17, J(cis) ≈ 11 |
| -CH=CH₂ (β-H, trans) | ~5.9 | d | ~17 |
| -CH=CH₂ (β-H, cis) | ~5.5 | d | ~11 |
| -NH₂ | ~4.5 | br s | - |
d: doublet, dd: doublet of doublets, br s: broad singlet
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon. testbook.comresearchgate.netorganicchemistrydata.orglibretexts.org
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~125 |
| C-4 | ~145 |
| C-5 | ~115 |
| C-6 | ~148 |
| -CH=CH₂ | ~135 |
| -CH=CH₂ | ~117 |
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule. A COSY spectrum would show correlations between the coupled protons (e.g., between H-5 and H-6, and among the vinyl protons). An HSQC spectrum would link each proton to its directly attached carbon atom.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Predicted IR and Raman Data:
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H stretch (amine) | 3400-3200 (two bands) | Weak |
| C-H stretch (aromatic) | 3100-3000 | Strong |
| C-H stretch (vinyl) | 3080-3020 | Strong |
| C=C stretch (vinyl) | ~1640 | Strong |
| C=C/C=N stretch (pyridine ring) | 1600-1450 | Strong |
| N-H bend (amine) | ~1620 | Moderate |
| C-Cl stretch | 800-600 | Moderate |
The IR spectrum would likely show strong absorptions for the N-H and C-H stretching vibrations. The C=C and C=N stretching vibrations of the pyridine ring and the vinyl group would also be prominent. nih.govnist.gov Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C=C bond of the vinyl group. nih.gov
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted pyridine ring and the vinyl group, which are chromophores, will result in characteristic absorption bands.
Predicted UV-Vis Data (in Ethanol):
| Transition | Predicted λmax (nm) |
| π → π* (Pyridine ring) | ~260 |
| π → π* (Vinyl group conjugation) | ~280-300 |
| n → π* | ~320 |
The spectrum is expected to show a strong absorption band around 260 nm corresponding to the π → π* transitions of the pyridine ring. researchgate.netnist.gov Conjugation with the vinyl group may cause a red shift (bathochromic shift) of this band and potentially a separate absorption band at a longer wavelength. A weaker n → π* transition may also be observed at a longer wavelength.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and purity assessment of organic compounds. For this compound, a reverse-phase HPLC method would be suitable.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, increasing to a high percentage over time to elute the compound. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 25 °C |
This method would allow for the separation of this compound from potential starting materials, by-products, and degradation products. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration. Purity would be assessed by the absence of significant impurity peaks in the chromatogram. researchgate.netsielc.com
Gas Chromatography (GC) for Volatile Byproducts
In the synthesis of this compound, the formation of volatile byproducts is a critical consideration for ensuring the purity of the final product. Gas chromatography (GC) stands as a primary technique for the separation and identification of such impurities. The method's efficacy hinges on the differential partitioning of analytes between a stationary phase and a mobile gas phase.
Hypothetically, a GC analysis of a crude this compound sample would likely focus on identifying starting materials that are volatile, such as precursors to the vinyl group, or byproducts from side reactions like dehalogenation or isomerization. The choice of the GC column's stationary phase would be crucial; a mid-polarity phase, for instance, could effectively separate the relatively polar this compound from less polar byproducts. Coupling the GC system with a mass spectrometer (GC-MS) would provide definitive identification of any separated volatile compounds by comparing their mass spectra to established libraries.
Chiral Chromatography for Enantiomeric Purity (if applicable for chiral derivatives)
The structure of this compound itself is not chiral. However, should this compound be used as a precursor in the synthesis of chiral derivatives, for example, through reactions involving the vinyl group that create a stereocenter, the determination of enantiomeric purity would become essential. Chiral chromatography is the benchmark technique for separating enantiomers.
This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For a hypothetical chiral derivative of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, could be effective. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, would be optimized to achieve baseline separation of the enantiomeric peaks, allowing for accurate quantification of the enantiomeric excess (ee).
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional structure of this compound in the solid state can be elucidated using single-crystal X-ray crystallography. This powerful technique relies on the diffraction pattern produced when a single crystal of the compound is irradiated with X-rays.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with a molecular formula of C₇H₇ClN₂, elemental analysis would be employed to confirm its empirical formula.
The analysis would typically involve the combustion of a small, precisely weighed sample of the purified compound. The resulting combustion products (CO₂, H₂O, and N₂) are then quantitatively measured. The chlorine content would be determined separately, often through titration or ion chromatography after combustion. The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine would be compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.
| Element | Theoretical Percentage |
| Carbon (C) | 54.39% |
| Hydrogen (H) | 4.56% |
| Chlorine (Cl) | 22.93% |
| Nitrogen (N) | 18.12% |
Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., In Situ NMR, EPR)
Understanding the reaction mechanisms involved in the synthesis or further transformation of this compound can be achieved through advanced spectroscopic techniques. In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time monitoring of a chemical reaction as it proceeds within the NMR tube. This can provide invaluable information on the formation of intermediates, reaction kinetics, and the influence of various reaction parameters.
For instance, an in situ ¹H NMR study of the formation of the vinyl group could track the disappearance of the precursor's signals and the emergence of the characteristic vinyl proton signals.
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals. If a reaction involving this compound were to proceed through a radical mechanism, EPR would be the ideal tool to detect and characterize any radical intermediates formed. This would provide direct evidence for the proposed radical pathway.
Future Research Directions and Outlook
Exploration of Asymmetric Synthesis Routes to Chiral Analogs
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug can profoundly influence its biological activity. nih.gov Chiral amines, in particular, are prevalent in a vast array of pharmaceuticals. sigmaaldrich.com Future research will likely focus on developing asymmetric synthetic routes to chiral analogs of 2-chloro-3-vinylpyridin-4-amine. This involves the creation of a stereogenic center, often at the carbon atom adjacent to the amine group or within the vinyl substituent.
One promising strategy is the use of transition metal-catalyzed asymmetric hydrogenation of imines derived from the parent compound. nih.gov This method has proven to be a powerful and atom-economical approach for preparing optically active amines. nih.gov Another avenue involves the enantioselective protonation of catalytically generated prochiral chloroenamines, a technique that has shown success in creating chiral carbons with a C-Cl bond. st-andrews.ac.uk Furthermore, biocatalytic methods employing engineered enzymes, such as transaminases and dehydrogenases, offer a highly selective and sustainable alternative for producing chiral amines under mild conditions. nih.gov The development of such routes would provide access to a new library of enantioenriched compounds with potential applications in drug discovery and materials science.
Integration into Flow Chemistry Platforms for Continuous Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and scalability. chemrxiv.orgresearchgate.netmdpi.com The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future research.
Continuous-flow reactors can facilitate reactions that are difficult or hazardous to conduct in traditional batch setups, such as those requiring high temperatures and pressures. researchgate.net This could enable more efficient and safer syntheses of the target compound. Furthermore, multistep syntheses can be "telescoped" in a flow system, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps and significantly reducing reaction times. chemrxiv.org This approach could be particularly beneficial for creating libraries of analogs in an automated and high-throughput manner, accelerating drug discovery programs. chemrxiv.org The development of robust and efficient flow-based syntheses would be a major step towards the industrial-scale production of this compound and its derivatives.
Development of Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact and enhance sustainability. mdpi.comrsc.org Future research on this compound will undoubtedly emphasize the development of greener synthetic routes.
Key areas of focus will include the use of environmentally benign solvents, such as water, ethanol, or glycerol, to replace hazardous organic solvents. mdpi.com The development of solvent-free reaction conditions, where possible, is another important goal. mdpi.com Catalyst choice is also crucial; replacing toxic or heavy metal catalysts with more sustainable alternatives, such as biocatalysts or earth-abundant metal catalysts, is a key objective. nih.govresearchgate.net Additionally, improving the atom economy of the synthesis, which measures the efficiency with which atoms from the reactants are incorporated into the final product, will be a priority. By adhering to the principles of green chemistry, researchers can develop more environmentally friendly and cost-effective methods for producing this important chemical intermediate.
Computational-Guided Discovery of Novel Reactivity and Applications
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations, for instance, can be used to elucidate reaction mechanisms and predict the regioselectivity and stereoselectivity of various transformations. st-andrews.ac.uk This can guide the design of new synthetic strategies and the optimization of reaction conditions. Furthermore, computational screening can be employed to identify potential biological targets for derivatives of this compound, accelerating the drug discovery process. By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space around this versatile scaffold and uncover novel reactivity and applications. nih.gov
Synergistic Combination with Other Heterocyclic Systems for Complex Molecule Construction
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The ability to combine different heterocyclic systems in a controlled and efficient manner is crucial for the synthesis of complex molecules with diverse biological activities. Future research will explore the synergistic combination of this compound with other heterocyclic systems.
The vinyl group and the chloro and amine substituents on the pyridine (B92270) ring provide multiple points for further functionalization and coupling reactions. mdpi.comchemicalbook.com For example, cross-coupling reactions can be used to link the pyridine ring to other heterocycles, while the vinyl group can participate in cycloaddition reactions to form new ring systems. mdpi.com The amine group can also be used as a handle for further elaboration. researchgate.net By strategically combining this compound with other heterocyclic building blocks, chemists can construct complex and structurally diverse molecules with the potential for novel therapeutic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-3-vinylpyridin-4-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of pyridine derivatives often involves coupling reactions or halogen substitution. For this compound, vinylation of 2-chloropyridin-4-amine precursors using palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) is plausible. Optimization may include solvent selection (e.g., DMF or THF), temperature control (60–100°C), and stoichiometric ratios of vinylating agents. Monitoring reaction progress via TLC or HPLC is critical. Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR to identify vinyl proton couplings (e.g., δ 5.0–6.5 ppm for vinyl groups) and chlorine-induced deshielding.
- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for analogous pyridine derivatives (e.g., N-(4-Chlorophenyl)-5-imidazolylthieno-pyridin-4-amine) .
- HRMS : Validate molecular formula (CHClN) with <5 ppm mass accuracy.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability tests under inert atmospheres (argon/nitrogen) and dark storage at 4°C are recommended to prevent degradation via hydrolysis or photolysis. Monitor decomposition via HPLC over 30 days. Analogous chloropyridines show sensitivity to moisture, necessitating desiccants like silica gel .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, the electron-deficient pyridine ring may direct nucleophilic attack to the C-2 position. Compare activation energies for substitutions at C-2 vs. C-3 using transition state theory .
Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridines, such as fungicidal vs. inert behavior?
- Methodological Answer : Re-evaluate assay conditions:
- Dose-response curves : Test 0.1–100 µM concentrations to identify non-linear effects.
- Solvent compatibility : DMSO concentrations >1% may inhibit fungal growth, confounding results .
- Structural analogs : Compare with 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine, which shows fungicidal activity via inhibition of succinate dehydrogenase .
Q. How does the vinyl group in this compound influence its electrochemical properties, and can it be polymerized for material science applications?
- Methodological Answer : Perform cyclic voltammetry in acetonitrile with TBAPF electrolyte to identify redox peaks. Vinyl groups may enable radical polymerization initiated by AIBN at 70°C. Characterize polymers via GPC and TGA to assess molecular weight distribution and thermal stability .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing SAR (Structure-Activity Relationship) data in derivatives of this compound?
- Methodological Answer : Use multivariate regression (e.g., PLS or Random Forest) to correlate substituent electronic parameters (Hammett σ) with bioactivity. Include control compounds like 3-Chloro-2-methylpyridin-4-amine to isolate vinyl group effects .
Q. How can isotopic labeling (e.g., C or N) elucidate metabolic pathways of this compound in biological systems?
- Methodological Answer : Synthesize C-labeled analogs at the vinyl position. Track metabolites via LC-MS/MS in hepatic microsome assays. Compare fragmentation patterns with unlabeled controls to identify hydroxylation or glutathione adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
